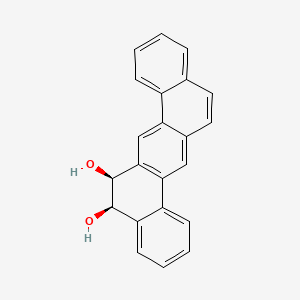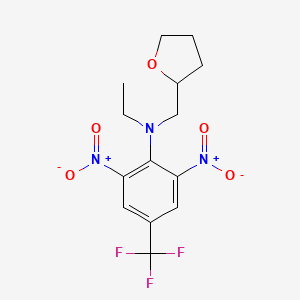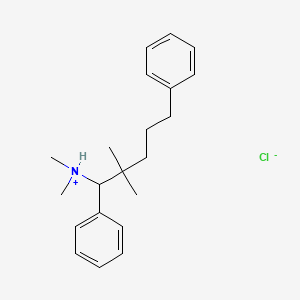
1,5-Diphenyl-2,2-dimethyl-1-dimethylaminopentane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diphenyl-2,2-dimethyl-1-dimethylaminopentane hydrochloride is a synthetic organic compound that belongs to the class of tertiary amines It is characterized by the presence of two phenyl groups, two methyl groups, and a dimethylamino group attached to a pentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphenyl-2,2-dimethyl-1-dimethylaminopentane hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pentane Backbone: The synthesis begins with the preparation of the pentane backbone, which can be achieved through the alkylation of a suitable precursor such as 1,5-dibromopentane with phenylmagnesium bromide (Grignard reagent) to introduce the phenyl groups.
Introduction of Methyl Groups: The next step involves the introduction of the methyl groups at the 2-position of the pentane backbone. This can be accomplished through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as the catalyst.
Formation of the Dimethylamino Group: The final step is the introduction of the dimethylamino group. This can be achieved through the reaction of the intermediate compound with dimethylamine in the presence of a suitable base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated control systems, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Diphenyl-2,2-dimethyl-1-dimethylaminopentane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other derivatives.
Applications De Recherche Scientifique
1,5-Diphenyl-2,2-dimethyl-1-dimethylaminopentane hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential pharmacological properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,5-Diphenyl-2,2-dimethyl-1-dimethylaminopentane hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The presence of the dimethylamino group allows it to interact with biological membranes and proteins, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Diphenyl-2,2-dimethyl-1-aminopentane: Similar structure but lacks the dimethylamino group.
1,5-Diphenyl-2,2-dimethyl-1-methylaminopentane: Similar structure but has a methylamino group instead of a dimethylamino group.
1,5-Diphenyl-2,2-dimethyl-1-ethylaminopentane: Similar structure but has an ethylamino group instead of a dimethylamino group.
Uniqueness
1,5-Diphenyl-2,2-dimethyl-1-dimethylaminopentane hydrochloride is unique due to the presence of the dimethylamino group, which imparts specific chemical and biological properties. This structural feature allows for unique interactions with molecular targets and provides distinct reactivity compared to similar compounds.
Propriétés
Numéro CAS |
4220-01-3 |
|---|---|
Formule moléculaire |
C21H30ClN |
Poids moléculaire |
331.9 g/mol |
Nom IUPAC |
(2,2-dimethyl-1,5-diphenylpentyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C21H29N.ClH/c1-21(2,17-11-14-18-12-7-5-8-13-18)20(22(3)4)19-15-9-6-10-16-19;/h5-10,12-13,15-16,20H,11,14,17H2,1-4H3;1H |
Clé InChI |
LLAOSTBDHPICKC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCC1=CC=CC=C1)C(C2=CC=CC=C2)[NH+](C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene](/img/structure/B13732331.png)
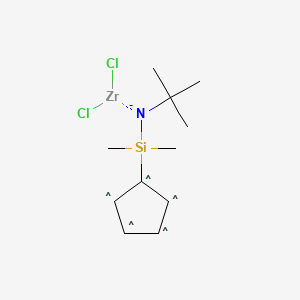
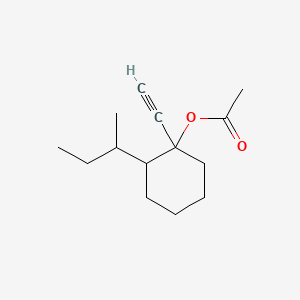
![4-methoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B13732346.png)
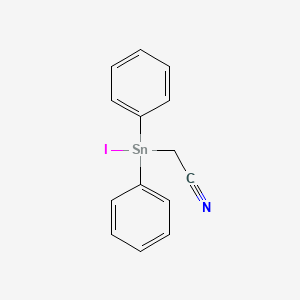
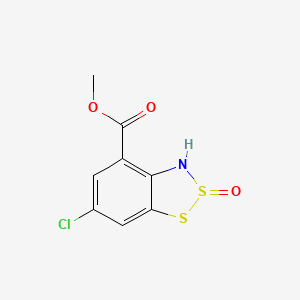
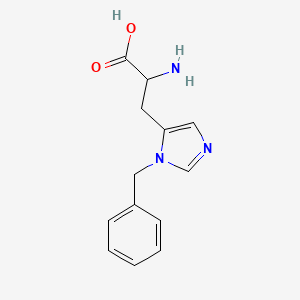
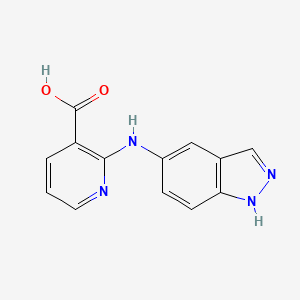
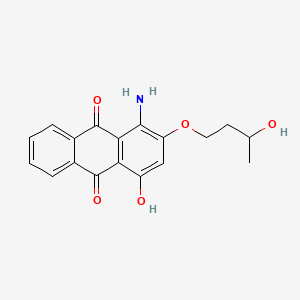
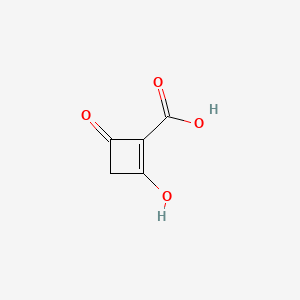
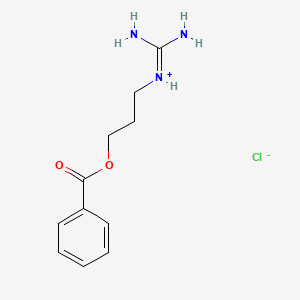
![1-(2-Chloroacetyl)-5,11-dihydro-pyrido-[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B13732378.png)
